molecular formula C10H13O3- B2711806 5-Tert-butyl-2-methylfuran-3-carboxylic acid CAS No. 38422-62-7

5-Tert-butyl-2-methylfuran-3-carboxylic acid

Cat. No.: B2711806
CAS No.: 38422-62-7
M. Wt: 181.21 g/mol
InChI Key: NWWAPYOVUAEIJB-UHFFFAOYSA-M
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Description

Properties

CAS No.

38422-62-7

Molecular Formula

C10H13O3-

Molecular Weight

181.21 g/mol

IUPAC Name

5-tert-butyl-2-methylfuran-3-carboxylate

InChI

InChI=1S/C10H14O3/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H,11,12)/p-1

InChI Key

NWWAPYOVUAEIJB-UHFFFAOYSA-M

SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)O

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with tert-butyl and methyl substituents. One common method involves the alkylation of furan with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis of 5-tert-butyl-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common route involves the reaction of ethyl 5-(tert-butyl)-2-methyl-3-furoate with sodium hydroxide in methanol, yielding a significant product yield of approximately 83.9% under optimal conditions . Below is a summary of potential synthesis routes:

Synthesis MethodYield (%)Reaction Conditions
Ethyl ester hydrolysis83.9Sodium hydroxide in methanol at 60°C for 2 hours
Alternative routesVariesSpecific conditions not detailed

Biological Activities

This compound has shown promising biological activities, particularly in the field of medicinal chemistry. Research indicates that derivatives of furan compounds exhibit significant antibacterial properties, which could be leveraged for developing new antibiotics. Additionally, studies have explored its role as a potential substrate for amino acid transport in gliosarcoma models, demonstrating high tumor-to-brain ratios that suggest its utility in targeted cancer therapies .

Case Study: Antitumor Activity

In a study investigating the compound's effectiveness against gliosarcoma, both the (R) and (S) enantiomers of related compounds demonstrated superior biological properties compared to other treatments. The (R)-enantiomer exhibited higher tumor uptake and lower normal brain uptake due to selective transport mechanisms across the blood-brain barrier . This highlights the potential for using this compound in developing radiopharmaceuticals for imaging or treatment.

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. For instance, it can be used as a building block for synthesizing pharmaceuticals and agrochemicals due to its functional groups that can undergo further transformations .

Material Science Applications

Recent advancements have also explored the use of furan derivatives in materials science. The incorporation of this compound into polymer matrices has been studied for enhancing properties such as thermal stability and mechanical strength. These characteristics make it a candidate for developing advanced materials with specific performance requirements.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Tert-butyl-2-methylfuran-3-carboxylic acid
  • CAS Number : 38422-62-7
  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : 182.22 g/mol
  • Structural Features : A furan ring substituted with a tert-butyl group at position 5, a methyl group at position 2, and a carboxylic acid at position 3.

Key Properties :

  • LogP : ~2.86 (estimated for analogs; see Table 1)
  • Polar Surface Area : ~50 Ų (indicative of moderate solubility)
  • Synthetic Accessibility : Commercially available with 95–98% purity, synthesized via multi-step routes involving alkylation and carboxylation .

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP Key Features
This compound 2-Me, 5-t-Bu, 3-COOH C₁₀H₁₄O₃ 182.22 ~2.86 Balanced lipophilicity; tert-butyl enhances steric bulk and stability
5-Tert-butyl-2-cyclopropylfuran-3-carboxylic acid 2-Cyclopropyl, 5-t-Bu, 3-COOH C₁₂H₁₆O₃ 208.21 2.86 Increased steric hindrance; higher molecular weight
5-Tert-butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid 2-Morpholinylmethyl, 5-t-Bu, 3-COOH C₁₅H₂₁NO₄ 267.15 N/A Enhanced polarity due to morpholine; potential for improved solubility
5-Tert-butyl-4-diethylaminomethyl-2-methylfuran-3-carboxylic acid 4-Diethylaminomethyl, 2-Me, 5-t-Bu, 3-COOH C₁₅H₂₅NO₃ 267.37 N/A Basic amine group; may influence pharmacokinetics and target binding
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid 5-COOMe, 2-Me, 3-COOH C₁₂H₁₄O₅ 238.24 N/A Ester group increases susceptibility to hydrolysis

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The parent compound’s LogP (~2.86) suggests moderate lipophilicity, suitable for membrane permeability. Morpholinylmethyl and diethylaminomethyl groups introduce polar functionalities, likely reducing LogP and enhancing aqueous solubility .
  • Steric and Electronic Effects: The tert-butyl group at position 5 provides steric shielding, protecting the furan ring from metabolic degradation . Cyclopropyl at position 2 introduces ring strain, which may affect conformational stability compared to the methyl group .

Biological Activity

5-Tert-butyl-2-methylfuran-3-carboxylic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14O3\text{C}_{10}\text{H}_{14}\text{O}_3 and features a furan ring with tert-butyl and methyl substituents. The carboxylic acid group at position 3 contributes to its reactivity and biological interactions.

PropertyDescription
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Functional GroupsCarboxylic acid, furan ring
LipophilicityEnhanced due to tert-butyl group

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth at low concentrations, suggesting potential applications in treating infections caused by resistant strains.

  • Minimum Inhibitory Concentration (MIC) : Preliminary studies report MIC values in the micromolar range (1–5 µg/mL) against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with proteins involved in inflammatory pathways, potentially modulating their activity.

  • Mechanism of Action : It may inhibit specific enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, affecting metabolic processes.
  • Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways.
  • Reactive Oxygen Species (ROS) Generation : Some furan derivatives are known to generate ROS, leading to oxidative stress which can be beneficial in cancer therapy .

Study on Antiviral Activity

A study explored the antiviral efficacy of a related compound against influenza virus neuraminidase. The experimental setup included MDCK cells infected with influenza virus, where this compound was assessed for its ability to reduce cytopathogenic effects. Results indicated a significant reduction in viral replication at certain concentrations .

Research on Antibacterial Activity

In another study focusing on antibacterial properties, various derivatives of furan-based compounds were synthesized and tested against common bacterial strains. The findings highlighted that structural modifications significantly influenced the MIC values, demonstrating the importance of chemical structure in biological efficacy .

Q & A

Q. What are the optimized synthetic routes for 5-Tert-butyl-2-methylfuran-3-carboxylic acid, and how can yield and purity be maximized?

The synthesis of furan-carboxylic acid derivatives often involves multi-step processes, including cyclization, alkylation, and functional group protection. For example, asymmetric synthesis strategies using conjugate additions of lithium amides to propenoate esters can achieve high stereochemical control, as demonstrated in the synthesis of structurally related compounds . Key steps include tert-butyl group introduction via alkylation and purification using column chromatography. To maximize yield, reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios of intermediates should be optimized using kinetic studies. Purity can be enhanced via recrystallization or preparative HPLC, guided by NMR and mass spectrometry data .

Q. What analytical techniques are most effective for characterizing this compound?

Structural characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in CDCl3_3) to confirm substituent positions and stereochemistry. For example, tert-butyl groups exhibit distinct singlet peaks in 1H^1H NMR (1.2–1.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystalline samples .
  • FT-IR : To identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and furan ring vibrations .

Q. What safety protocols are recommended given limited toxicity data for this compound?

While acute toxicity data are unavailable, structural analogs (e.g., 5-formylfuran-3-carboxylic acid) suggest potential hazards. Researchers should:

  • Use fume hoods and glove boxes to minimize inhalation/contact .
  • Wear nitrile gloves , lab coats , and safety goggles during handling.
  • Store the compound in a cool, dry environment, away from oxidizing agents.
  • Dispose of waste via licensed chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its selectivity in neurological targets?

The compound’s tert-butyl and methyl groups may enhance lipophilicity, influencing blood-brain barrier penetration. To assess activity:

  • In vitro assays : Screen against ionotropic glutamate receptors (e.g., NMDA, AMPA) using electrophysiology or calcium imaging, as similar furan derivatives show anticonvulsant effects .
  • Selectivity profiling : Compare binding affinities with structurally related analogs (e.g., 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides) using radioligand displacement assays .
  • Computational modeling : Perform molecular docking to predict interactions with target proteins (e.g., glutamate receptor subunits) .

Q. How should contradictory data on ecological toxicity and persistence be addressed?

Current safety data sheets report no ecotoxicological data . To resolve uncertainties:

  • Conduct biodegradation studies : Use OECD 301/302 tests to measure aerobic/anaerobic degradation in soil/water.
  • Bioaccumulation potential : Estimate logP (octanol-water partition coefficient) via HPLC; values >3 indicate high bioaccumulation risk.
  • Toxicity assays : Perform acute toxicity tests on model organisms (e.g., Daphnia magna, algae) under OECD 202/201 guidelines .

Q. What experimental strategies can elucidate the role of stereochemistry in the compound’s activity?

  • Chiral synthesis : Use enantioselective catalysis (e.g., asymmetric alkylation or enzymatic resolution) to produce pure enantiomers .
  • Stereochemical analysis : Compare biological activity of (R)- and (S)-enantiomers in target assays. For example, the 8-methyl analog of (S)-4-AHCP showed improved selectivity over the racemic mixture, highlighting stereochemistry’s impact .
  • Vibrational circular dichroism (VCD) : To assign absolute configuration and correlate with activity trends .

Q. How can researchers design comparative studies with analogs to optimize pharmacological properties?

  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at the 5-position, tert-butyl replacement with cyclopropyl) and test in bioassays .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding for lead compounds.
  • Thermodynamic solubility : Use shake-flask methods to assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Methodological Notes

  • Data interpretation : Conflicting results (e.g., toxicity or stability) should be resolved via replicate experiments and meta-analyses of structurally related compounds.
  • Ethical compliance : All biological testing must adhere to institutional animal care guidelines (e.g., NIH Guide for Care and Use of Laboratory Animals).

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